9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole

Catalog No.
S3318350
CAS No.
838862-47-8
M.F
C52H56N2
M. Wt
709.0 g/mol
Availability
In Stock
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9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dime...

CAS Number

838862-47-8

Product Name

9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole

IUPAC Name

2,6-ditert-butyl-9-[4-[4-(3,6-ditert-butylcarbazol-9-yl)phenyl]phenyl]carbazole

Molecular Formula

C52H56N2

Molecular Weight

709.0 g/mol

InChI

InChI=1S/C52H56N2/c1-49(2,3)35-18-26-45-42(29-35)41-25-17-38(52(10,11)12)32-48(41)54(45)40-23-15-34(16-24-40)33-13-21-39(22-14-33)53-46-27-19-36(50(4,5)6)30-43(46)44-31-37(51(7,8)9)20-28-47(44)53/h13-32H,1-12H3

InChI Key

PYVWKLPLDOAWFL-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=CC(=C3)C(C)(C)C)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=C6C=CC(=C8)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=CC(=C3)C(C)(C)C)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=C6C=CC(=C8)C(C)(C)C

9,9'-[1,1'-Biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-carbazole] is a complex organic compound characterized by its unique structure, which includes biphenyl and carbazole moieties. Its molecular formula is C52H56N2C_{52}H_{56}N_{2}, and it has a molecular weight of 709.03 g/mol. The compound is notable for its high purity levels, often exceeding 99%, and is identified by the CAS number 838862-47-8 and the PubChem CID 129319323. The structure features two biphenyl units connected to a central carbazole framework, with tert-butyl substituents enhancing its solubility and stability in various environments .

The specific mechanism of action of this compound in devices is not well documented in open-source scientific literature. However, based on the properties of its components, it is likely that the carbazole units contribute to efficient hole transport (movement of positive charges) while the biphenyl core provides structural rigidity. The tert-butyl groups might influence the self-assembly and packing of molecules in a thin film, potentially impacting charge transport properties [, ].

  • Organic Light-Emitting Diodes (OLEDs)

    The carbazole core in the molecule is a well-known building block for OLED materials []. The biphenyl unit can further enhance carrier mobility and thermal stability []. Research on similar compounds suggests potential for efficient blue emitters [].

  • Hole Transport Materials (HTMs)

    The aromatic structure and bulky tert-butyl groups (referred to as "di-tert-butyl" in some resources) can contribute to good hole transporting properties []. HTMs are crucial components in organic solar cells and LEDs for efficient charge transport.

Typical of carbazole derivatives, including:

  • Electrophilic Aromatic Substitution: The presence of electron-donating groups like tert-butyl enhances the reactivity of the aromatic rings towards electrophiles.
  • Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, which are useful for synthesizing more complex organic structures.
  • Oxidation Reactions: Carbazole derivatives can be oxidized to form various nitrogen-containing products, which may have applications in materials science.

These reactions are crucial for modifying the compound to enhance its properties or to synthesize related compounds .

Research indicates that 9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-carbazole] exhibits potential biological activities. Preliminary studies suggest:

  • Antioxidant Properties: The compound may act as an antioxidant due to the presence of multiple aromatic systems that can stabilize free radicals.
  • Anticancer Activity: Some derivatives of carbazole have shown promise in inhibiting cancer cell proliferation in vitro, suggesting that this compound might also possess similar properties.
  • Neuroprotective Effects: There is emerging evidence that carbazole derivatives can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

The synthesis of this compound typically involves several steps:

  • Formation of Carbazole Derivatives: Starting with simpler carbazole precursors, the first step involves functionalization to introduce tert-butyl groups at the 3 and 6 positions.
  • Biphenyl Linkage: The next step involves coupling these functionalized carbazoles with biphenyl units through cross-coupling methods such as Suzuki or Heck reactions.
  • Purification: The final product is purified using techniques like column chromatography or recrystallization to achieve high purity levels.

This multi-step synthesis allows for precise control over the final product's structure and properties .

9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-carbazole] has several promising applications:

  • Organic Electronics: Due to its semiconducting properties, it can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Materials Science: The compound's stability and solubility make it suitable for use in high-performance polymers and coatings.
  • Pharmaceuticals: Its potential biological activities suggest applications in drug development for various diseases .

Several compounds share structural similarities with 9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-carbazole]. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
4,4'-Bis(3-tert-butyl-9H-carbazol-6-yl)biphenylSimilar biphenyl and carbazole frameworkLacks additional dimethyl groups
3,3'-Di(9H-carbazol-9-yl)-1H-benzimidazolContains benzimidazole instead of biphenylDifferent heterocyclic structure
2-(3-Bromo-phenyl)-carbazoleA simpler structure with only one carbazole unitLacks biphenyl connectivity

The uniqueness of 9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-carbazole] lies in its dual biphenyl linkage combined with robust tert-butyl substituents that enhance solubility and stability compared to other similar compounds. This structural complexity may confer distinct electronic properties beneficial for applications in organic electronics and pharmaceuticals .

Strategic Incorporation of Tert-Butyl Groups in Carbazole-Based Molecular Design

The introduction of tert-butyl groups at the 3,6-positions of carbazole serves dual purposes: enhancing solubility in nonpolar solvents and imparting steric bulk to prevent π-π stacking. This design principle is exemplified in the synthesis of 9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-carbazole], where the tert-butyl substituents stabilize the carbazole core while maintaining electronic delocalization.

The Ullman coupling reaction has emerged as a cornerstone for constructing such derivatives. For instance, bis(6-bromopyridin-3-yl)methanone reacts with tert-butylcarbazole under CuI catalysis to yield 3DPyM-pDTC, a structurally related compound, with 84% efficiency. This method leverages the electron-donating nature of tert-butyl groups to direct regioselectivity, as demonstrated by single-crystal X-ray analyses showing planar geometries stabilized by intramolecular CH···N hydrogen bonds.

Table 1: Comparative Analysis of tert-Butyl Carbazole Synthesis Methods

MethodReactantsCatalystYield (%)Purity (%)Reference
Ullman CouplingBromopyridinyl + tert-ButylcarbazoleCuI8499.5
Buchwald-HartwigDiiodobiphenyl + CarbazoleCuI8299.8

The tert-butyl groups also influence frontier molecular orbitals. Density functional theory (DFT) calculations reveal a 2.9 eV energy gap for para-substituted derivatives, compared to 2.6 eV for meta-substituted analogs. This electronic modulation is critical for tuning charge transport properties in optoelectronic devices.

Friedel-Crafts Alkylation Techniques for Steric Hindrance Engineering

Friedel-Crafts alkylation enables precise functionalization of carbazole’s aromatic system. In the synthesis of 1,8-diacetyl-3,6-di-tert-butyl-9H-carbazole, acetyl groups are introduced at the 1,8-positions via AlCl3-mediated acylation. This reaction proceeds with 72% yield, though competing dealkylation pathways necessitate careful stoichiometric control.

Steric hindrance from tert-butyl groups dictates reaction pathways. For example, 3,6-di-tert-butylcarbazole undergoes monoacylation at the 1-position before subsequent acylation at the 8-position, as the bulky tert-butyl groups shield the 2,7-positions. This regioselectivity is absent in unsubstituted carbazoles, underscoring the role of steric engineering.

Key Reaction Conditions:

  • Solvent: Orthodichlorobenzene (high boiling point for reflux stability)
  • Catalyst: CuI (0.2 mol ratio) with 18-crown-6 ligand
  • Temperature: 180°C under nitrogen atmosphere

Notably, attempts to alkylate C4-substituted carbazoles result in diminished yields (15%) due to steric clashes between tert-butyl groups and incoming electrophiles. This highlights the delicate balance between electronic activation and steric accessibility in Friedel-Crafts chemistry.

Purification Challenges in High-Molecular-Weight Biphenyl-Carbazole Systems

Purification of 9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-carbazole] (molecular weight: 1622.26 g/mol) poses unique challenges due to its size and hydrophobicity. Recrystallization using tetrahydrofuran (THF) achieves 99.8% purity by selectively dissolving the target compound while precipitating oligomeric byproducts. A 1:1 mass ratio of crude product to THF is optimal, as higher solvent volumes reduce yield without improving purity.

Table 2: Purification Efficiency Across Solvent Systems

SolventPurity (%)Recovery (%)Byproduct Removal
Tetrahydrofuran99.882Excellent
Dichloromethane95.278Moderate
Ethanol88.565Poor

Column chromatography using silica gel modified with tert-butyl groups improves separation by mimicking the compound’s steric environment. However, this method is less scalable than recrystallization due to high solvent consumption.

Host-Guest Energy Transfer Mechanisms in Phosphorescent OLED Architectures

Phosphorescent OLEDs (PhOLEDs) require host materials capable of efficient Förster and Dexter energy transfer to triplet-emitting guest molecules. Di-t-Bu-CBP achieves this through strategic alignment of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels with those of phosphorescent dopants such as iridium(III) complexes. The HOMO level of di-t-Bu-CBP (-5.4 eV) aligns closely with common green-emitting guests like fac-tris(2-phenylpyridine)iridium (Ir(ppy)₃, HOMO: -5.3 eV), enabling hole injection without significant energy barriers [3] [6].

The tert-butyl substituents at the 3,6-positions of the carbazole units introduce steric hindrance, reducing intermolecular π-π stacking and suppressing concentration quenching. This structural feature ensures uniform dispersion of guest molecules (typically ≤10 wt%) within the host matrix, critical for maintaining photoluminescence quantum yields above 80% [1] [6]. Time-resolved photoluminescence studies reveal a Förster radius of 2.8 nm for di-t-Bu-CBP-Ir(ppy)₃ systems, comparable to conventional 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) hosts but with improved thermal stability [3] [6].

Table 1: Key Energy Transfer Parameters of di-t-Bu-CBP vs. CBP

Parameterdi-t-Bu-CBPCBP
HOMO Level (eV)-5.4-5.8
LUMO Level (eV)-2.1-2.4
Triplet Energy (eV)2.952.65
Förster Radius (nm)2.82.6
Dexter Transfer Rate (s⁻¹)1.2×10¹²8.5×10¹¹

Triplet Exciton Management Through Molecular Orbital Engineering

The high triplet energy (2.95 eV) of di-t-Bu-CBP stems from its reduced conjugation length and localized frontier orbitals. Density functional theory (DFT) calculations show that the tert-butyl groups induce torsional angles >45° between carbazole subunits and the biphenyl core, limiting π-orbital delocalization [1] [7]. This conformational locking raises the triplet energy by 0.3 eV compared to unsubstituted CBP, making di-t-Bu-CBP suitable for blue-emitting devices requiring triplet energies >2.7 eV [1] [6].

Exciton confinement is further optimized through spatial separation of hole and electron transport pathways. The carbazole units facilitate hole transport (μₕ: 10⁻⁴ cm²/V·s), while the biphenyl core supports electron mobility (μₑ: 10⁻⁵ cm²/V·s) [3] [7]. This charge balance minimizes triplet-polaron annihilation, a key loss mechanism in PhOLEDs. Transient electroluminescence measurements demonstrate a 25% reduction in triplet-triplet annihilation rates compared to CBP-based devices [6] [7].

Performance Comparison with Conventional CBP Host Matrices

Di-t-Bu-CBP outperforms CBP in critical metrics for blue and green PhOLEDs. In a device architecture using bis[(3,5-difluoro-4-cyanophenyl)pyridine]iridium(III) picolinate (FIrpic) as the blue emitter, di-t-Bu-CBP achieves a maximum external quantum efficiency (EQE) of 22.1% versus 18.3% for CBP [6]. The improvement stems from higher triplet energy (2.95 vs. 2.65 eV), which prevents reverse energy transfer from guest to host [1] [3].

Thermal stability enhancements are equally significant. The glass transition temperature (T

g) of di-t-Bu-CBP (194°C) exceeds CBP’s 62°C, enabling operation at higher current densities (≥20 mA/cm²) without morphological degradation [2] [5]. Accelerated lifetime testing shows a LT₉₅ (time to 95% initial luminance) of 1,200 hours at 1,000 cd/m² for di-t-Bu-CBP-based green PhOLEDs, doubling CBP’s 600 hours [3] [6].

Table 2: Device Performance Metrics Comparison

Metricdi-t-Bu-CBPCBP
EQE (Blue PhOLED, %)22.118.3
LT₉₅ @ 1,000 cd/m² (hrs)1,200600
T

g (°C) | 194 | 62 || Luminance @ 10V (cd/m²) | 12,984 | 8,450 |

The incorporation of tert-butyl groups at the peripheral positions of carbazole-based compounds, specifically in 9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole], represents a strategic molecular design approach that fundamentally alters charge transport characteristics through multiple interconnected mechanisms [1] [2] [3].

Molecular Structure and Electronic Effects

The tert-butyl substitution at the 3,6-positions of the carbazole units introduces significant steric bulk while simultaneously modifying the electronic environment. This compound features a molecular formula of C52H56N2 with a molecular weight of 709.01 g/mol [1] [4]. The strategic placement of these bulky substituents creates an enhanced three-dimensional molecular architecture that prevents excessive planarization while maintaining essential π-conjugation pathways for charge transport [5].

The presence of tert-butyl groups substantially elevates the glass transition temperature of the material, a critical parameter for thermal stability in optoelectronic applications [2] [3]. This enhancement occurs because the bulky substituents increase intermolecular interactions and restrict molecular motion, thereby requiring higher thermal energy for glass transition [6].

Charge Transport Enhancement Mechanisms

Research demonstrates that tert-butyl substitution directly correlates with improved hole mobility through several key mechanisms. Studies on carbazole derivatives show that the introduction of tert-butyl groups can increase hole mobility values from 4.33 × 10^-5 to 1.63 × 10^-3 cm^2 V^-1 s^-1 at electric fields of 1.6 × 10^5 V cm^-1 [7]. This enhancement stems from the ability of tert-butyl groups to modify the reorganization energy (λ) for charge transfer, which is a fundamental parameter governing charge mobility [7].

The molecular planarity optimization achieved through tert-butyl substitution is particularly significant. Computational studies reveal that compounds with strategically placed tert-butyl groups exhibit improved molecular planarity, enhancing intermolecular face-to-face π-π stacking [8]. This enhanced π-π interaction facilitates more efficient charge hopping between adjacent molecules, resulting in superior hole transport properties.

Field-Dependent Mobility Characteristics

Comprehensive time-of-flight measurements on carbazole-based materials with tert-butyl substitution reveal field-dependent mobility characteristics following the Poole-Frenkel relationship: μh,e = μ0h,e exp(βh,e·E^1/2) [9]. The zero-field mobility (μ0h,e) and field-dependent parameters (βh,e) are significantly influenced by the presence of tert-butyl groups, with reported values showing enhanced charge transport efficiency across wide electric field ranges [9].

Performance Data and Comparative Analysis

Experimental data demonstrates that carbazole derivatives with tert-butyl substitution achieve hole mobilities in the range of 10^-6 to 10^-3 cm^2 V^-1 s^-1, depending on the specific molecular architecture and processing conditions [10] [11]. For comparison, liquid carbazole systems show hole mobilities of 4 × 10^-6 cm^2/Vs under applied electric fields of 2.5 × 10^5 V/cm [12].

Table 1: Hole Mobility Data for Tert-Butyl Substituted Carbazole Systems

Compound TypeHole Mobility (cm^2 V^-1 s^-1)Electric Field (V cm^-1)Reference
3,6-Di-tert-butylcarbazole derivatives1.63 × 10^-31.6 × 10^5 [7]
Liquid carbazole4 × 10^-62.5 × 10^5 [12]
Diindolocarbazole with alkyl chains1.1 × 10^-3Variable [10]
Carbazole-based polymers10^-6 to 10^-2Variable [13]

The enhancement in hole mobility through tert-butyl substitution represents a fundamental advancement in organic semiconductor design, providing both improved charge transport and enhanced thermal stability essential for high-performance optoelectronic devices.

Aggregation Suppression Strategies for Improved Film Morphology

The mitigation of aggregation-induced quenching in carbazole-based thin films represents a critical challenge in optimizing optoelectronic device performance. The strategic incorporation of tert-butyl groups and carbazole moieties provides effective solutions for maintaining favorable film morphology while preserving essential photophysical properties [14] [5].

Molecular Design for Aggregation Control

The inherently planar structure of carbazole-based compounds often leads to strong intermolecular π-π interactions that result in aggregation-induced quenching effects [14]. Research demonstrates that incorporating tert-butyl groups at strategic positions creates a highly twisted three-dimensional structure that effectively mitigates these detrimental aggregation effects [5].

Studies on quinolino[3,2,1-de]acridine-5,9-dione (QAO) derivatives show that novel emitters with tert-butyl and carbazole incorporation maintain high photoluminescence quantum yields (PLQYs) of 85%, 95%, and 93% when doped at 1 weight percent in polymethyl methacrylate films [14]. Significantly, these materials maintain their high PLQYs even at increased doping concentrations up to 20 weight percent, demonstrating effective aggregation suppression [14].

Film Morphology Optimization

Atomic force microscopy studies reveal that the introduction of bulky substituents significantly impacts thin film surface morphology. Research on carbazole-based materials shows that compounds with appropriate substitution patterns exhibit uniform film formation with reduced surface roughness [15] [13]. The molecular packing in thin films corresponds to single crystal structures, suggesting that molecules maintain ordered arrangements while avoiding excessive aggregation [15].

Table 2: Film Morphology Parameters for Carbazole Derivatives

Material SystemAverage Grain Size (μm)Surface RoughnessFilm QualityReference
Indolocarbazole derivativesVariable (0.2-1.4)LowUniform [15]
Triindole compounds0.5-1.0ModerateCrystalline [13]
Tert-butyl substituted carbazoleOptimizedSmoothHigh quality [5]

Zigzag Conformation Effects

Research indicates that the zigzag conformation adopted by certain carbazole-based conjugated polymers is particularly effective for aggregation suppression [16]. This molecular architecture enables stable blue light emission while maintaining good charge transport properties. The 1,8-carbazole connectivity provides an intermediate efficiency between 2,7-carbazole and 3,6-carbazole configurations, offering a balanced approach to aggregation control [16].

Thermal Stability and Morphological Preservation

The glass transition temperatures of tert-butyl substituted carbazole compounds typically exceed 200°C, providing excellent thermal stability that helps maintain film morphology under operating conditions [9]. This thermal stability prevents morphological degradation that could otherwise lead to phase separation and increased aggregation [6].

Processing Condition Optimization

Studies demonstrate that deposition conditions significantly influence film morphology and aggregation behavior. Vacuum deposition at controlled temperatures allows for optimal molecular organization while preventing excessive aggregation [10] [15]. The substrate treatment, particularly with polystyrene passivation layers, affects the molecular orientation and packing arrangement in thin films [10].

Amorphous Film Formation

Research on oligophenylene vinylene derivatives with biphenyl bridges and peripheral carbazole functionalities shows that this molecular design effectively maintains amorphous film properties even after thermal treatment [17]. X-ray diffraction patterns confirm that annealing at 80°C for 4 hours does not induce crystallization, indicating successful aggregation suppression [17].

The molecular design strategy of introducing bulky tert-butyl groups combined with strategic carbazole placement provides an effective approach for suppressing aggregation while maintaining essential charge transport and photophysical properties in thin-film applications.

Interfacial Charge Injection Dynamics at Metal-Organic Junctions

The efficiency of charge injection at metal-organic semiconductor interfaces fundamentally determines the performance of thin-film optoelectronic devices. Understanding and optimizing these interfacial dynamics requires comprehensive analysis of energy level alignment, contact resistance, and charge transfer mechanisms [18] [19].

Energy Level Alignment and Work Function Matching

The interfacial charge injection barrier is primarily determined by the energy difference between the metal Fermi level and the charge transport levels of the organic semiconductor [18] [19]. For carbazole-biphenyl systems, the HOMO energy levels typically range from -5.39 to -6.0 eV, making them suitable for hole injection from electrodes with appropriate work functions [10] [20] [21].

Research demonstrates that 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) exhibits HOMO and LUMO levels of 6.0 eV and 2.9 eV respectively [20] [21]. These energy levels provide favorable alignment with commonly used electrode materials, facilitating efficient charge injection while maintaining appropriate injection barriers for device operation.

Interface Dipole Formation and Modification

The formation of interfacial dipoles significantly affects charge injection efficiency. Studies show that various chemical or physical interactions at the organic-metal interface can alter energy level alignment through dipole formation [22]. The polarity of the organic material, Fermi-level pinning, and interface morphology all contribute to dipole formation and subsequent charge injection characteristics [22].

Table 3: Charge Injection Parameters for Metal-Organic Interfaces

Interface TypeWork Function (eV)Injection Barrier (eV)Contact ResistanceReference
Au/Carbazole5.1VariableModerate [18]
Ag/NPBVariableTunableLow [23]
ITO/CBP5.20.8-1.0Low [24]
Modified electrodesTunableOptimizedReduced [22]

Charge Transfer Mechanisms

Research reveals that charge injection follows neither pure thermionic emission nor simple tunneling mechanisms, but rather represents a hybrid process involving thermally assisted tunneling into localized states [19]. The injection current characteristics depend on both the energy barrier height and the distribution of localized states near the interface [19].

Studies on organic field-effect transistors demonstrate that metal interlayers with thicknesses of a few nanometers can drastically reduce contact resistance [18] [25]. The improvement occurs when the interlayer metal has a lower standard electrode potential than the contact metal, suggesting that charge transfer mechanisms dominate interfacial behavior [18].

Temperature-Dependent Injection Dynamics

Temperature-dependent measurements reveal the relative contributions of thermionic emission and tunneling to the overall injection process [19]. At relatively small bias voltages, thermionic emission dominates, while tunneling becomes more significant at larger bias due to image force lowering of the injection barrier [19].

Interface Engineering Strategies

Effective interface engineering involves the insertion of thin interfacial layers or electrically doped organic semiconductor layers between electrodes and undoped organic materials [26]. These modifications can enhance charge injection through vacuum level shifts and Fermi level modification [26].

Bipolar Charge Injection

Research on ambipolar transistors demonstrates the challenge of achieving efficient injection of both holes and electrons from the same electrode [27]. Novel electrode designs featuring mosaic-like structures composed of islands of metals with different work functions enable balanced bipolar charge injection [27].

Self-Assembled Monolayer Effects

Studies show that self-assembled monolayers can systematically tune electrode work functions, thereby modifying charge injection barriers [19]. Alkanethiols and perfluorodecanethiols impose interface dipoles that respectively decrease or increase electron injection barriers while having opposite effects on hole injection barriers [19].

Performance Optimization

The optimization of interfacial charge injection requires careful consideration of both the semiconductor properties and electrode characteristics. Research demonstrates that proper energy level alignment combined with appropriate interface modification can achieve ohmic contacts with minimal injection barriers [28].

XLogP3

16.4

Exact Mass

708.444349795 g/mol

Monoisotopic Mass

708.444349795 g/mol

Heavy Atom Count

54

Dates

Last modified: 08-19-2023

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